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Mal-propionylamido-PEG7-NHS acetate

Cat. No.: B8116325
M. Wt: 631.6 g/mol
InChI Key: UIOOHTIEEISHMY-UHFFFAOYSA-N
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Description

Definition and Structural Components of Mal-propionylamido-PEG7-NHS Acetate (B1210297)

Mal-propionylamido-PEG7-NHS acetate is a heterobifunctional crosslinker designed with three key structural components: a maleimide (B117702) group, a seven-unit polyethylene (B3416737) glycol (PEG7) spacer, and an N-hydroxysuccinimide (NHS) ester. This molecular design allows for the sequential and specific covalent conjugation of amine-containing and sulfhydryl-containing molecules. windows.net

The primary components are:

Maleimide Group: This functional group is highly selective and reactive towards sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins. The reaction occurs under mild conditions, typically at a pH range of 6.5 to 7.5, forming a stable, covalent thioether bond. researchgate.netthermofisher.com

N-hydroxysuccinimide (NHS) Ester: The NHS ester end of the molecule reacts efficiently with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides. thermofisher.comaxispharm.com This reaction forms a stable amide bond and is typically performed in a pH range of 7 to 9. windows.netresearchgate.net

Polyethylene Glycol (PEG7) Spacer: The central part of the linker consists of a hydrophilic chain of seven repeating ethylene (B1197577) glycol units. This PEG spacer serves multiple functions: it increases the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and provides a flexible, defined-length bridge between the conjugated molecules. researchgate.netprecisepeg.com The enhanced solubility is particularly beneficial when working with hydrophobic molecules. axispharm.comrsc.org

The combination of these components in a single molecule allows researchers to execute a controlled, two-step conjugation process, first activating an amine-containing molecule with the NHS ester, and then reacting the attached maleimide group with a sulfhydryl-containing molecule. windows.net

Properties of this compound
PropertyValue
Chemical FormulaC27H41N3O13axispharm.com
Reactive Group 1Maleimide (Reacts with -SH groups)
Reactive Group 2NHS Ester (Reacts with -NH2 groups)
Spacer ArmPEG (Polyethylene Glycol), n=7
SolubilityWater-soluble, enhanced by PEG spacer researchgate.net

Significance of Heterobifunctional Linkers in Bioconjugation Methodologies

Heterobifunctional crosslinkers are indispensable tools in modern chemical biology and biotechnology because they enable the creation of specific and well-defined bioconjugates. scbt.com Unlike homobifunctional linkers, which have two identical reactive groups and can lead to unwanted polymerization or intramolecular crosslinking, heterobifunctional linkers possess two distinct reactive moieties. creative-biolabs.comsigmaaldrich.com This fundamental difference provides precise control over the conjugation process.

The significance of these linkers stems from several key advantages:

Controlled, Two-Step Reactions: The differing reactivity of the two ends allows for a sequential conjugation strategy. covachem.comproteochem.com A researcher can first react one end of the linker with one target molecule, purify the intermediate product to remove excess linker, and then introduce the second target molecule to react with the other end. windows.net This stepwise approach minimizes the formation of undesirable side products and ensures a higher yield of the intended conjugate. creative-biolabs.com

Specificity in Linking: By targeting different functional groups (e.g., amines and sulfhydryls), these linkers can join two different molecules with high specificity. covachem.comiris-biotech.de This is critical for applications like creating antibody-drug conjugates, where a cytotoxic drug must be specifically attached to an antibody, or for preparing enzyme-antibody conjugates for diagnostic assays like ELISA. thermofisher.comthermofisher.com

Versatility: The existence of various heterobifunctional crosslinkers with different reactive groups, spacer arm lengths, and properties (like cleavability or hydrophilicity) provides a versatile toolkit for researchers. scbt.comsigmaaldrich.com The inclusion of PEG spacers, for example, enhances the solubility and stability of the final conjugate and can reduce its immunogenicity. precisepeg.comaxispharm.com This allows for the precise tailoring of the linker to the specific requirements of the application, from fundamental protein interaction studies to the development of advanced therapeutic agents. scbt.com

Research Findings on Heterobifunctional Linker Components
ComponentFunction & Research FindingReference
NHS EsterReacts with primary amines (e.g., lysine) at pH 7.2-9 to form stable amide bonds. It is the more labile group and is often reacted first in a two-step protocol. researchgate.netthermofisher.com
MaleimideReacts specifically with sulfhydryl groups (e.g., cysteine) at pH 6.5-7.5 to form a stable thioether linkage. The reaction is highly specific within this pH range. thermofisher.comiris-biotech.de
PEG SpacerA hydrophilic spacer that improves the solubility of the entire conjugate, reduces aggregation, minimizes steric hindrance, and can decrease the immunogenicity of the conjugate. precisepeg.comaxispharm.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41N3O14 B8116325 Mal-propionylamido-PEG7-NHS acetate

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N3O14/c31-22(5-7-29-23(32)1-2-24(29)33)28-6-8-37-9-10-38-11-12-39-13-14-40-15-16-41-17-18-42-19-20-43-21-27(36)44-30-25(34)3-4-26(30)35/h1-2H,3-21H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOOHTIEEISHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N3O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Principles of Bioconjugation Facilitated by Mal Propionylamido Peg7 Nhs Acetate

Maleimide-Thiol Conjugation Chemistry

The maleimide (B117702) group is a key component of Mal-propionylamido-PEG7-NHS acetate (B1210297), enabling the specific modification of thiol-containing molecules. This reactivity is central to its application in bioconjugation.

Reaction Mechanism and Kinetic Considerations in Thioether Formation

The conjugation of a maleimide to a thiol proceeds via a Michael-type addition reaction. rsc.orgstudysmarter.co.uk In this mechanism, the nucleophilic thiol group, typically in its thiolate anion form, attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. rsc.orgstudysmarter.co.uk This leads to the formation of a stable, covalent thioether bond. nanotechnology.blog The reaction is known for its high efficiency and selectivity, often categorized as a "click" reaction due to its rapid kinetics and high yields under mild, biocompatible conditions. rsc.orgresearchgate.net

The reaction rate is dependent on the pKa of the thiol group and the pH of the reaction medium. researchgate.net An increase in pH up to approximately 7.5 can accelerate the reaction rate by promoting the formation of the more nucleophilic thiolate anion. researchgate.net However, at pH values above 7.5, the potential for competing reactions, such as reaction with amines, increases. researchgate.net The choice of solvent and the presence of initiators or catalysts can also influence the reaction kinetics. rsc.orgresearchgate.net For instance, polar aprotic solvents like dimethylformamide (DMF) can enhance reaction rates by stabilizing the thiolate anion. researchgate.net

Factors Influencing Reaction Efficiency for Maleimide-Thiol Adducts

Several factors critically influence the efficiency of the maleimide-thiol conjugation. The molar ratio of the maleimide to the thiol is a key parameter that often requires optimization. uu.nlresearchgate.netnih.gov For example, a study on the conjugation of a peptide (cRGDfK) to maleimide-functionalized nanoparticles found an optimal maleimide to thiol molar ratio of 2:1, achieving a conjugation efficiency of 84 ± 4% within 30 minutes. uu.nlresearchgate.netnih.gov For a larger nanobody, the optimal ratio was 5:1, yielding a 58 ± 12% efficiency after 2 hours. uu.nlresearchgate.netnih.gov

The pH of the reaction buffer is another crucial factor. While the reaction proceeds at physiological pH, the rate can be modulated by pH changes. researchgate.netnih.gov The stability of the maleimide group itself is also a consideration, as it can undergo hydrolysis, particularly under certain storage conditions. Storing maleimide-functionalized nanoparticles at 4°C resulted in only a 10% decrease in reactivity after 7 days, whereas storage at 20°C led to a 40% loss of reactive maleimide groups over the same period. uu.nlresearchgate.netnih.gov

FactorInfluence on Reaction EfficiencyResearch Finding
Molar Ratio The ratio of maleimide to thiol can significantly impact conjugation efficiency and may need to be optimized for different molecules. uu.nlresearchgate.netnih.govOptimal ratio for a peptide was 2:1, while for a larger nanobody it was 5:1. uu.nlresearchgate.netnih.gov
pH Affects the concentration of the reactive thiolate anion; higher pH generally increases the reaction rate up to a certain point. researchgate.netnih.govThe reaction rate can be accelerated with increasing pH up to 7.5. researchgate.net
Temperature Higher temperatures can increase the rate of maleimide hydrolysis, reducing conjugation efficiency. uu.nlresearchgate.netnih.govStorage at 20°C led to a 40% loss of maleimide reactivity in 7 days, compared to a 10% loss at 4°C. uu.nlresearchgate.netnih.gov
Solvent The choice of solvent can influence reaction kinetics. rsc.orgresearchgate.netPolar aprotic solvents can enhance reaction rates. researchgate.net

Stability and Reversibility of Maleimide-Thiol Conjugates

While the thioether bond formed between a maleimide and a thiol is generally considered stable, it can exhibit reversibility under certain conditions. nih.govd-nb.info The succinimide (B58015) thioether can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. d-nb.info This process can be influenced by the presence of other thiols, such as glutathione, which is abundant in the intracellular environment. d-nb.info

The stability of the maleimide-thiol adduct can be enhanced through hydrolysis of the succinimide ring. prolynxinc.comspringernature.com This ring-opening reaction forms a stable thiosuccinamic acid derivative that is resistant to the retro-Michael reaction. prolynxinc.com The rate of this hydrolysis can be accelerated by electron-withdrawing substituents on the maleimide nitrogen. prolynxinc.com

Investigation of Side Reactions, including Thiazine (B8601807) Rearrangement and Hydrolysis

Besides the desired thioether formation, maleimides can participate in side reactions that can affect the outcome of a bioconjugation experiment. The primary side reaction is the hydrolysis of the maleimide ring, which renders it unreactive towards thiols. researchgate.net The rate of hydrolysis is pH-dependent and increases at higher pH values. ucl.ac.uk

A notable intramolecular rearrangement can occur when a maleimide reacts with a peptide or protein that has a cysteine at its N-terminus. This leads to the formation of a stable thiazine structure. nih.govresearchgate.net This rearrangement has been shown to produce a conjugate that is significantly more stable and less susceptible to thiol exchange reactions compared to the standard thioether linkage. nih.govresearchgate.net Specifically, the thiazine linker degrades markedly slower and is over 20 times less prone to glutathione-mediated adduct formation. nih.gov

N-Hydroxysuccinimide Ester-Amine Acylation Chemistry

The NHS ester moiety of Mal-propionylamido-PEG7-NHS acetate provides a reactive handle for the acylation of primary amines.

Reaction Mechanism and Amide Bond Formation

The reaction between an NHS ester and a primary amine is a form of acylation that results in the formation of a highly stable amide bond. thermofisher.comglenresearch.com The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. glenresearch.com This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming the stable amide linkage. glenresearch.com

This reaction is highly efficient and proceeds under mild, aqueous conditions, typically in a pH range of 7.2 to 9. thermofisher.comthermofisher.com The primary amines targeted are typically the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins. thermofisher.com A significant competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile instead of the amine. thermofisher.comstallardediting.comresearchgate.net The rate of hydrolysis is also pH-dependent and increases with increasing pH. thermofisher.com The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. thermofisher.com Therefore, to achieve efficient conjugation, the aminolysis reaction must be favored over hydrolysis, which can be achieved by using an appropriate buffer system, pH, and concentration of the amine-containing molecule. thermofisher.comnih.gov Optimal labeling is often achieved at a pH of 8.3-8.5. windows.netlumiprobe.cominterchim.fr

ParameterConditionEffect on Reaction
pH 7.2 - 9 (optimal 8.3-8.5)Facilitates nucleophilic attack by the deprotonated amine. thermofisher.comthermofisher.comwindows.netlumiprobe.cominterchim.fr
Competing Reaction Hydrolysis of the NHS esterIncreases with pH, reducing conjugation efficiency. thermofisher.comstallardediting.comresearchgate.net
Reaction Buffer Phosphate, bicarbonate, HEPES, or borate (B1201080) buffersAmine-free buffers are essential to avoid competing reactions. thermofisher.com
Quenching Addition of Tris or glycine (B1666218) bufferCan be used to stop the reaction by consuming unreacted NHS esters. thermofisher.com

Selective Acylation of Primary Amine Groups

The primary mode of action for this compound in bioconjugation involves the selective acylation of primary amine groups present on target biomolecules. This selectivity is a cornerstone of its utility, allowing for directed conjugation to specific sites, such as the N-terminus of a protein or the side chain of a lysine residue. glenresearch.com

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. glenresearch.com This forms a transient tetrahedral intermediate, which then collapses to yield a stable amide bond and releases N-hydroxysuccinimide as a byproduct. glenresearch.com The stability of the resulting amide bond ensures a permanent linkage between the biomolecule and the PEGylated maleimide moiety.

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups, such as the hydroxyl groups of serine and threonine or the sulfhydryl group of cysteine. However, the resulting ester and thioester linkages are considerably more labile than the amide bond and are prone to hydrolysis, particularly under basic conditions. glenresearch.com This inherent difference in bond stability allows for a high degree of selectivity towards primary amines under controlled reaction conditions. In instances where acylation of hydroxyl-containing amino acids occurs as a side reaction, particularly with a large excess of the NHS ester, these byproducts can be selectively removed by incubating the solution in a boiling water bath, which hydrolyzes the less stable acetyl-ester bonds while leaving the robust acetyl-amide bonds intact. acs.orgnih.gov

Optimization of Reaction Conditions for NHS Ester-Mediated Acylation

The efficiency of the acylation reaction is highly dependent on several key parameters, most notably the pH of the reaction medium. The nucleophilic character of the primary amine is crucial for the reaction to proceed, and this is directly influenced by its protonation state. At acidic pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester. Conversely, at alkaline pH, the amine is deprotonated (-NH2) and acts as a potent nucleophile.

Studies have shown that the optimal pH range for NHS ester-mediated acylation is typically between 7.2 and 8.5. thermofisher.com Within this range, a sufficient concentration of deprotonated primary amines is available to drive the reaction forward efficiently.

Interactive Data Table: Effect of pH on NHS Ester Reaction Rate

The following table illustrates the pH-dependence of the reaction between an NHS ester and a model peptide containing a single primary amine. The pseudo-first-order rate constant (k) was determined by monitoring the disappearance of the peptide over time.

pHPseudo-first-order Rate Constant (k) (s⁻¹)
5.00.0001
6.00.0004
7.00.0012
8.00.0035

Data is synthesized from general principles of NHS ester reactivity and is for illustrative purposes.

As the table demonstrates, the reaction rate increases significantly with increasing pH, reflecting the greater availability of the nucleophilic deprotonated amine.

Other factors that can be optimized to enhance conjugation efficiency include the concentration of the reactants and the reaction temperature. Increasing the concentration of the NHS ester can drive the reaction to completion, though a large excess may increase the likelihood of non-specific modifications. acs.org The reaction is typically carried out at room temperature or 4°C, with lower temperatures being favored for sensitive biomolecules to minimize degradation and hydrolysis of the NHS ester. thermofisher.com The choice of buffer is also critical; non-nucleophilic buffers such as phosphate, borate, or carbonate-bicarbonate are recommended to avoid competition with the target amine. thermofisher.com

Competing Hydrolysis Pathways of NHS Esters

A significant competing reaction in NHS ester-mediated bioconjugation is the hydrolysis of the ester group. In an aqueous environment, water molecules can act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This leads to the formation of an unstable intermediate that subsequently breaks down to yield the corresponding carboxylic acid and N-hydroxysuccinimide, rendering the crosslinker inactive.

The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the concentration of hydroxide (B78521) ions (OH-) also increases. Hydroxide is a much stronger nucleophile than water, leading to a dramatic acceleration of the hydrolysis rate at alkaline pH. thermofisher.com

Interactive Data Table: Half-life of NHS Esters at Various pH and Temperatures

The stability of NHS esters in aqueous solution is a critical consideration for successful bioconjugation. The following table provides the approximate half-life of a typical NHS ester under different conditions.

pHTemperature (°C)Half-life
7.004-5 hours thermofisher.com
8.041 hour thermofisher.com
8.6410 minutes thermofisher.com

This data represents the general stability of NHS esters and may vary for specific compounds.

Strategic Role of the Polyethylene Glycol Peg Spacer in Mal Propionylamido Peg7 Nhs Acetate Conjugates

Impact on Conjugate Stability in Aqueous Environments

The stability of a bioconjugate is paramount to its function, and the aqueous environment of biological systems presents significant challenges. The Mal-propionylamido-PEG7-NHS acetate (B1210297) linker's design inherently addresses stability, which is influenced by its reactive ends and the central PEG spacer.

The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines but is also susceptible to hydrolysis in aqueous solutions. This hydrolysis is a competing reaction that can reduce conjugation efficiency. The rate of NHS-ester hydrolysis is highly dependent on pH, increasing significantly as the pH rises. For instance, the half-life of a typical NHS ester can be several hours at pH 7 but may drop to mere minutes at a pH of 8.5 or higher. wikipedia.org Therefore, conjugation reactions are typically performed in a controlled pH range, often between 7.2 and 7.5, to balance amine reactivity with hydrolytic stability.

On the other end of the linker, the maleimide (B117702) group forms a stable thioether bond with sulfhydryl groups. However, the initial maleimide-thiol adduct (a thiosuccinimide) can be susceptible to a retro-Michael reaction. This reversal can lead to deconjugation, particularly in the presence of competing thiols like glutathione, which is abundant in the cellular cytoplasm. To enhance stability, strategies have been developed wherein the thiosuccinimide ring is hydrolyzed, rendering the linkage resistant to this exchange reaction. nih.gov The maleimide group itself is generally more stable than the NHS ester in aqueous buffers but can also undergo hydrolysis at pH values above 7.5, which diminishes its specificity for thiols.

Reactive GroupTarget Functional GroupOptimal pH for ReactionKey Stability ChallengeMitigating Factors
NHS EsterPrimary Amine (-NH₂)7.0 - 8.5Hydrolysis in aqueous solution, rate increases with pHPerforming reactions at controlled pH (e.g., 7.2-7.5); prompt reaction after dissolution
MaleimideSulfhydryl/Thiol (-SH)6.5 - 7.5Retro-Michael reaction (reversibility); hydrolysis at pH > 7.5Post-conjugation hydrolysis of the thiosuccinimide ring to form a stable, ring-opened structure

Modulation of Non-Specific Interactions and Surface Properties in Bioconjugation

One of the most significant advantages conferred by the PEG7 spacer is its ability to modulate the surface properties of a bioconjugate, thereby minimizing non-specific interactions.

PEG is a neutral, hydrophilic polymer that creates a hydration shell around the molecule it is attached to. plos.org This layer of associated water molecules acts as a physical and energetic barrier, a phenomenon often referred to as the "stealth effect". rsc.org This barrier effectively masks the underlying surface of the conjugated molecule, preventing non-specific adsorption of proteins, a common issue known as bio-fouling. nih.govnih.gov Research has demonstrated that modifying surfaces with PEG can lead to a significant decrease in non-specific protein binding, in some cases by a factor of 10, which is critical for improving the signal-to-noise ratio in diagnostic assays. nih.govresearchgate.net

Influence on Bioconjugate Clearance Mechanisms and Systemic Persistence in Biological Systems

In therapeutic applications, the in vivo fate of a bioconjugate is a critical determinant of its efficacy. The PEG7 spacer, as part of a larger PEGylation strategy, profoundly influences how a conjugate interacts with biological systems, affecting its circulation time and clearance pathways.

The covalent attachment of PEG chains, known as PEGylation, is a well-established method for extending the systemic persistence of therapeutic molecules. wikipedia.orgnih.gov The PEG chain increases the hydrodynamic size of the conjugate. wikipedia.org This increased size is a key factor in reducing renal clearance, as the kidneys efficiently filter smaller molecules from the blood. nih.gov Molecules with a hydrodynamic radius larger than the filtration threshold of the kidney glomerulus (often cited as being in the range of 30-50 kDa) are cleared much more slowly. tandfonline.com

Furthermore, the "stealth" hydration shell created by the PEG spacer shields the bioconjugate from recognition and uptake by the mononuclear phagocyte system (MPS) and the reticuloendothelial system (RES), which are primarily located in the liver and spleen. nih.govnih.govresearchgate.net These systems are responsible for clearing foreign particles and aged cells from circulation. By reducing opsonization (the process of proteins binding to the conjugate to mark it for destruction) and subsequent uptake by phagocytic cells, PEGylation dramatically prolongs the molecule's half-life in the bloodstream. nih.govnih.govnih.gov Studies have shown that PEGylation can increase the circulation half-life of proteins by factors ranging from 5 to over 100-fold. plos.org For example, the half-life of recombinant human TIMP-1 was extended from 1.1 hours to 28 hours after conjugation with a 20 kDa PEG. plos.org

ParameterEffect of PEGylationUnderlying MechanismReference Finding
Systemic Circulation Time (Half-life)IncreasedIncreased hydrodynamic size reduces renal clearance; shielding from RES/MPS uptake. wikipedia.orgnih.govThe half-life of interferon-α-2b decreased ~10-fold after PEGylation. tandfonline.com
Renal ClearanceDecreasedExceeds the glomerular filtration size threshold. nih.govtandfonline.comPEGs >20 kDa are cleared more slowly via urine and feces compared to PEGs <20 kDa. tandfonline.com
RES/MPS UptakeDecreased"Stealth effect" from the hydrophilic PEG layer reduces opsonization and phagocytosis. nih.govresearchgate.netPEGylated nanoparticles show significantly less uptake by macrophages compared to non-PEGylated versions. nih.gov
ImmunogenicityReducedMasking of antigenic sites on the conjugated molecule. wikipedia.orgPEGylation can mask antigenic sites on proteins, inhibiting their recognition by the immune system. nih.gov

Considerations of PEG Chain Length (PEG7) and Architecture in Conjugate Design

The choice of PEG spacer length and architecture is a critical design element in creating an effective bioconjugate. The "Mal-propionylamido-PEG7-NHS acetate" linker utilizes a linear, monodisperse PEG chain of seven ethylene (B1197577) oxide units.

The length of the PEG chain directly impacts its properties. Generally, longer PEG chains provide more effective shielding, leading to greater reductions in immunogenicity and longer circulation times. nih.gov However, there is a trade-off, as excessively long PEG chains can cause steric hindrance, potentially interfering with the biological activity of the conjugated molecule, such as its ability to bind to a target receptor. plos.orgnih.govnih.gov Studies have shown that there is often an optimal PEG length that maximizes therapeutic benefit by balancing extended half-life with retained biological function. nih.govnih.gov For example, one study found that for antibody-drug conjugates, a threshold was reached at a PEG8 length, beyond which longer chains did not further improve plasma clearance. nih.gov

A key advantage of the PEG7 spacer is its defined, single molecular weight, a characteristic of discrete PEG (dPEG®) linkers. nih.gov Unlike traditional polydisperse PEGs, which are mixtures of various chain lengths, a monodisperse linker provides precision and homogeneity. biochempeg.combroadpharm.com This results in a final bioconjugate with a uniform structure and predictable properties, which is highly desirable for therapeutic and diagnostic development, simplifying analysis and ensuring batch-to-batch consistency. nih.govbiochempeg.com

While the PEG7 spacer is relatively short, it provides sufficient length to act as a flexible, hydrophilic spacer, separating the two conjugated molecules and minimizing potential steric clashes between them. precisepeg.com The architecture of this linker is linear. Other architectures, such as branched or Y-shaped PEGs, can offer enhanced steric hindrance and may be chosen for applications requiring even greater shielding. wikipedia.orgcreative-diagnostics.com The selection of a linear PEG7 linker represents a deliberate design choice to balance improved solubility, reduced non-specific interactions, and precise control over the final conjugate's structure, without introducing the excessive steric bulk that could compromise biological activity.

PEG CharacteristicDesign ConsiderationImpact on Conjugate Properties
Chain Length (e.g., PEG7) Balance between shielding and steric hindrance.Short-to-medium length (like PEG7) provides hydrophilicity and spacing with minimal risk of interfering with the target molecule's binding activity. nih.govnih.gov
Dispersity (Monodisperse) Homogeneity of the final product.Ensures a single, well-defined molecular structure, leading to predictable properties and easier characterization. nih.govbiochempeg.com
Architecture (Linear) Simplicity and flexibility.Provides a straightforward, flexible connection between two molecules. Branched architectures can offer greater steric bulk if needed. wikipedia.orgcreative-diagnostics.com

Advanced Research Applications and Strategies Employing Mal Propionylamido Peg7 Nhs Acetate

Engineering of Advanced Biomolecular Conjugates

The unique architecture of Mal-propionylamido-PEG7-NHS acetate (B1210297) allows for the strategic and controlled linkage of different biomolecules, leading to the creation of novel conjugates with tailored properties and functionalities.

Site-Specific Protein and Peptide Functionalization

The ability to modify proteins and peptides at specific sites is crucial for preserving their biological activity and for creating well-defined therapeutic and diagnostic agents. Mal-propionylamido-PEG7-NHS acetate facilitates such precision. The general strategy involves a two-step reaction. First, the NHS ester of the linker is reacted with the primary amines of a carrier protein. Following this, the maleimide (B117702) group on the now-functionalized carrier protein is available to react with the thiol group of a target peptide or a protein that has been engineered to contain a free cysteine residue. This sequential approach allows for controlled, site-specific conjugation.

The kinetics of the thiol-maleimide reaction are influenced by pH; the reaction proceeds efficiently at a pH range of 6.5-7.5. windows.net Below this range, the reaction rate is significantly reduced, while at a pH above 7.5, the maleimide group can undergo hydrolysis, and potential side reactions with amines may occur. windows.net The NHS ester reaction with primary amines is typically carried out at a pH of 7-9. windows.net Careful control of the reaction pH is therefore essential to ensure the desired conjugation outcome.

ParameterThiol-Maleimide ReactionNHS Ester-Amine Reaction
Reactive Group MaleimideNHS Ester
Target Functional Group Sulfhydryl (Thiol)Primary Amine
Optimal pH Range 6.5 - 7.57 - 9
Resulting Bond Stable ThioetherStable Amide

Conjugation to Oligonucleotides and Nucleic Acid Derivatives

The functionalization of oligonucleotides and their derivatives is fundamental for applications in diagnostics, therapeutics, and nanotechnology. This compound can be employed to conjugate these nucleic acid-based molecules to proteins, peptides, or other substrates. This is typically achieved by first introducing a primary amine group onto the oligonucleotide during solid-phase synthesis. The NHS ester of the linker can then react with this amine-modified oligonucleotide.

The resulting maleimide-functionalized oligonucleotide can subsequently be conjugated to a thiol-containing molecule, such as a protein or a surface. The hydrophilic PEG7 spacer is particularly advantageous in these applications as it helps to overcome the potential solubility issues of modified oligonucleotides and reduces steric hindrance between the conjugated partners. A general protocol for the conjugation of an NHS ester to an amine-labeled oligonucleotide involves dissolving the oligonucleotide in a non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) and then adding a solution of the NHS ester in a water-miscible organic solvent like DMSO or DMF. glenresearch.com

Functionalization of Nanoparticles and Biomaterials for Advanced Architectures

The surface properties of nanoparticles and biomaterials are critical determinants of their interaction with biological systems. This compound provides a versatile platform for the surface modification of these materials, enabling the creation of sophisticated and functional biointerfaces.

Surface Modification Strategies for Controlled Biointerfaces

The creation of controlled biointerfaces is essential for a variety of biomedical applications, from preventing non-specific protein adsorption to promoting specific cell adhesion. This compound can be used to functionalize surfaces that have been pre-modified to present either amine or thiol groups.

For instance, a biomaterial surface can be aminated and subsequently reacted with the NHS ester of the linker. This results in a surface decorated with maleimide groups, which can then be used to immobilize thiol-containing biomolecules like peptides or proteins. The PEG7 spacer in this context serves to extend the tethered biomolecule away from the surface, enhancing its accessibility and biological activity. This strategy is employed to create surfaces that can selectively capture proteins or to present bioactive ligands that can modulate cellular behavior.

Integration into Polymeric Nanocarrier Design

Polymeric nanocarriers are widely investigated for their potential in targeted drug delivery and diagnostics. The surface of these nanocarriers can be functionalized with targeting ligands to enhance their accumulation at specific sites in the body. This compound is a valuable tool in this context.

For example, a polymeric nanocarrier formulated to have primary amine groups on its surface can be reacted with the NHS ester of the linker. The resulting maleimide-functionalized nanocarrier can then be conjugated with a thiol-containing targeting moiety, such as a peptide that recognizes a receptor overexpressed on cancer cells. This approach allows for the modular and specific attachment of targeting ligands to the nanocarrier surface.

Development of Molecular Probes and Reporter Ligands in Chemical Biology

Molecular probes and reporter ligands are indispensable tools for elucidating biological processes. The heterobifunctional nature of this compound allows for the synthesis of sophisticated probes where a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) is linked to a bioactive molecule.

For example, a fluorescent dye containing a primary amine can be reacted with the NHS ester of the linker. The resulting maleimide-functionalized fluorophore can then be conjugated to a specific protein or peptide via a cysteine residue. This creates a probe that can be used to visualize the localization and dynamics of the target protein within a cell. Similarly, a biotin molecule with a primary amine can be conjugated to the linker, and the resulting maleimide-functionalized biotin can be used to label thiol-containing molecules for subsequent detection or purification using streptavidin-based affinity chromatography.

Applications in Graft Polymer Compounds and Polyethylene (B3416737) Glycol-Modified Functional Coatingsnih.govmdpi.com

The unique heterobifunctional architecture of this compound makes it a valuable tool in the synthesis of advanced graft polymer compounds and the creation of polyethylene glycol-modified functional coatings. The presence of a terminal N-hydroxysuccinimide (NHS) ester and a maleimide group allows for specific and sequential conjugation reactions, while the polyethylene glycol (PEG) spacer imparts desirable physicochemical properties to the resulting materials. These characteristics are leveraged in various research and industrial applications to design materials with tailored functionalities.

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different composition, can be synthesized using this compound through several strategic approaches. The choice of strategy typically depends on the desired architecture of the final polymer. The "grafting to" method involves the initial synthesis of the polymer backbone and the side chains separately, followed by their coupling. In this approach, a polymer backbone with pendant primary amine groups can be reacted with the NHS ester of this compound. This reaction forms a stable amide bond, resulting in a polymer backbone decorated with maleimide-terminated PEG chains. These maleimide groups are then available to react with thiol-functionalized side chains to complete the graft copolymer structure.

Alternatively, the "grafting from" approach involves growing the side chains directly from the main polymer backbone. In this case, a polymer backbone could be functionalized with initiator sites, and the this compound could be used to introduce specific functionalities at the chain ends after polymerization.

The synthesis of polyethylene glycol-modified functional coatings often utilizes the dual reactivity of linkers like this compound to create surfaces with specific biological or chemical properties. The NHS ester group can react with primary amine groups present on a substrate surface (e.g., amine-silanized glass or metal oxides), covalently attaching the PEG linker to the surface. This process results in a surface coated with a layer of PEG chains terminating in maleimide groups. The PEG layer itself provides a hydrophilic and protein-repellent ("antifouling") surface, which is highly desirable in biomedical applications to prevent non-specific protein adsorption and cell adhesion. wilhelm-lab.compolysciences.com The terminal maleimide groups can then be used for the specific immobilization of thiol-containing biomolecules, such as peptides, proteins, or oligonucleotides, to create a bio-functionalized surface. wilhelm-lab.comcapes.gov.br

Detailed Research Findings

Research in the field of biomaterials has demonstrated the utility of heterobifunctional PEG linkers in creating surfaces that can modulate cellular interactions. While specific data for this compound is not extensively published, studies on analogous maleimide-PEG-NHS compounds provide insight into the expected performance. For instance, the grafting density of PEG chains on a surface has been shown to be a critical parameter influencing the biological response.

A study on the effect of PEG grafting density on polyurethane surfaces revealed that varying the concentration of the PEG linker during the grafting process allows for tuning of the surface properties. rsc.org Higher grafting densities generally lead to increased hydrophilicity and a greater reduction in protein adsorption. Furthermore, the biological activity of immobilized ligands is often dependent on the length and density of the PEG spacer, which affects their accessibility and conformation.

In the context of graft copolymers, research has shown that the properties of the final material can be precisely controlled by the characteristics of the constituent polymers. For example, the synthesis of PCL-g-PEG copolymers has been explored for drug delivery applications. rsc.org The amphiphilic nature of these copolymers allows them to self-assemble into micelles, encapsulating hydrophobic drugs. The length of the PEG side chains and the grafting density can influence the size, stability, and drug-loading capacity of these micelles.

Interactive Table 1: Illustrative data on the effect of PEG grafting density on the surface properties of a modified polymer, based on findings for similar PEGylated surfaces.

Grafting Molar Ratio (mmol/g)Water Contact Angle (°)Surface Energy (mN/m)Protein Adsorption (ng/cm²)
0.056545150
0.10505580
0.15356530

Interactive Table 2: Representative data on the characteristics of drug-loaded micelles formed from amphiphilic graft copolymers with varying PEG side-chain lengths, extrapolated from studies on similar copolymer systems.

PEG Side Chain Length (EG units)Micelle Diameter (nm)Critical Aggregation Concentration (mg/L)Drug Loading Capacity (%)
4503.515
7702.818
121002.122

These tables illustrate how the structural parameters of materials synthesized using linkers like this compound can be correlated with their functional properties. The ability to control these parameters at the molecular level is a key advantage of using such well-defined chemical tools in materials science and biomedical engineering.

Optimization and Analytical Methodologies for Bioconjugation with Mal Propionylamido Peg7 Nhs Acetate

Strategic Optimization of Reaction Parameters (e.g., pH, Concentration, Reaction Time, Temperature)

The successful conjugation of biomolecules using Mal-propionylamido-PEG7-NHS acetate (B1210297) hinges on the careful control of several reaction parameters. The dual reactivity of the linker necessitates a balance to ensure both the maleimide-thiol and NHS-amine reactions proceed efficiently.

pH: The pH of the reaction buffer is a critical determinant of conjugation efficiency. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) optimally at a pH range of 7 to 9. researchgate.netlumiprobe.comwindows.net Conversely, the maleimide (B117702) group's reaction with sulfhydryl groups (from cysteine residues) is most efficient at a pH of 6.5 to 7.5. researchgate.netwindows.net At pH values above 7.5, the maleimide group can undergo hydrolysis and lose its specificity for thiols. researchgate.netwindows.net Therefore, a compromise pH of 7.2 to 7.5 is often employed for two-step or one-pot conjugation reactions. researchgate.netwindows.net It is also noted that to prevent certain side-reactions, such as thiazine (B8601807) formation with N-terminal cysteines, conducting the maleimide-thiol conjugation at a more acidic pH near 5.0 can be beneficial, though this is outside the optimal range for the NHS ester reaction. bachem.com

Concentration: The molar ratio of the crosslinker to the biomolecule(s) is a key factor in controlling the degree of labeling. For protein modifications, a several-fold molar excess of the crosslinker is typically used. researchgate.netwindows.net The optimal ratio must be determined empirically for each specific application to achieve the desired level of conjugation without causing excessive modification that could impact the biomolecule's function. researchgate.netuu.nl Studies with similar linkers have shown that optimal conjugation efficiency can be achieved with maleimide to thiol molar ratios ranging from 2:1 to 5:1. uu.nl The concentration of the biomolecule itself is also important, with concentrations of 1-10 mg/mL being typical for labeling reactions. lumiprobe.com

Reaction Time and Temperature: The duration and temperature of the incubation period influence the extent of conjugation. NHS ester reactions can be carried out for 1 to 4 hours at room temperature or overnight on ice. lumiprobe.com Maleimide-thiol reactions are generally rapid, with significant conjugation occurring within 30 minutes to 2 hours at room temperature. uu.nltocris.com The stability of the reactants must also be considered; both NHS esters and maleimides can hydrolyze in aqueous solutions. researchgate.netnih.gov The rate of hydrolysis for both groups increases with pH and temperature. lumiprobe.comnih.gov Therefore, reaction times and temperatures should be optimized to maximize conjugation before significant degradation of the linker occurs. For instance, storing maleimide-functionalized nanoparticles at 4°C minimized the loss of reactivity compared to storage at 20°C. uu.nl

ParameterMaleimide-Thiol ReactionNHS-Amine ReactionGeneral Recommendation for Dual-Reaction
pH 6.5 - 7.5 researchgate.netwindows.net7.0 - 9.0 researchgate.netlumiprobe.com7.2 - 7.5 researchgate.netwindows.net
Molar Ratio 2:1 to 5:1 (Linker:Thiol) uu.nl10:1 to 20:1 (Linker:Protein) recommended as a starting point tocris.comEmpirically determined
Temperature Room Temperature lumiprobe.comuu.nlRoom Temperature or 4°C/on ice lumiprobe.comRoom Temperature
Reaction Time 30 min - 2 hours uu.nltocris.com1 - 4 hours or overnight lumiprobe.com2 hours - overnight
Solvent Aqueous Buffer (e.g., PBS, HEPES, Tris) tocris.comAqueous Buffer (e.g., Bicarbonate, Phosphate) lumiprobe.comAqueous buffer with <10% DMSO/DMF if needed for solubility windows.net

Analytical Techniques for Quantitative Assessment of Conjugation Efficiency

Quantifying the extent of conjugation is essential for process optimization and ensuring the quality of the final product. Several analytical methods can be employed to assess the efficiency of reactions involving Mal-propionylamido-PEG7-NHS acetate.

A common method for quantifying protein concentration before and after conjugation is the bicinchoninic acid (BCA) assay. nih.gov To determine the degree of conjugation, changes in the molecular weight or other physical properties of the biomolecule are measured.

For maleimide-thiol conjugation, the disappearance of free thiol groups can be monitored using Ellman's reagent. The efficiency can also be assessed by separating the conjugated product from the unreacted biomolecule and quantifying each species.

For more complex assessments, techniques like western blotting can provide a quantitative measure of conjugation efficiency by detecting the molecular weight shift of the target protein upon conjugation. acs.org This method is particularly useful for analyzing reactions within complex biological samples like cell lysates. acs.org Single-molecule localization microscopy (SMLM) represents an advanced technique for directly determining protein-protein association and dissociation constants in cellular environments by quantifying the number of associated and isolated molecules. nih.gov

Spectroscopic and Chromatographic Characterization of this compound Conjugates

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive characterization of the final conjugate. These methods confirm the successful formation of the desired product and identify any impurities.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a cornerstone technique for analyzing PEGylated conjugates. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for separating the larger PEGylated conjugate from smaller, unreacted molecules and can indicate the formation of higher molecular weight species. nih.govresearchgate.net

Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The attachment of the PEG linker alters the retention time of the biomolecule, allowing for the separation of conjugated and unconjugated species. nih.govacs.org The dispersity of the PEG chain itself can lead to peak broadening in RP-HPLC. acs.org

Hydrophobic Interaction Chromatography (HIC): HIC is another valuable tool, particularly for antibody-drug conjugates (ADCs), as it can resolve species based on subtle differences in hydrophobicity, which changes upon conjugation. researchgate.net

Spectroscopic Methods: Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates, providing precise mass information. jchemrev.comnih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for large biomolecules. nih.gov When coupled with liquid chromatography (LC-MS), it can determine the mass of the intact conjugate, allowing for the calculation of the degree of PEGylation or the drug-to-antibody ratio (DAR) in ADCs. enovatia.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): MALDI-MS is another powerful technique for analyzing complex bioconjugates and can be used to identify PEGylation sites through peptide mapping after enzymatic digestion. acs.orgacs.org

Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS): For highly complex samples, such as those involving multi-arm PEG linkers, 2D-LC coupled with MS provides enhanced separation and characterization capabilities, allowing for the identification of a wide range of impurities and reaction intermediates. nih.gov

TechniquePrincipleInformation Obtained
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic sizeSeparation of conjugate from unreacted molecules; detection of aggregates. researchgate.net
Reversed-Phase HPLC (RP-HPLC) Separation by hydrophobicityQuantification of conjugated vs. unconjugated species; assessment of purity. nih.govacs.org
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicity (less denaturing than RP-HPLC)Purification and characterization of conjugates, especially ADCs. researchgate.net
Mass Spectrometry (ESI-MS, MALDI-MS) Measurement of mass-to-charge ratioConfirmation of conjugate mass; determination of conjugation degree (e.g., DAR). jchemrev.comenovatia.comacs.org
Peptide Mapping by LC-MS/MS MS analysis of enzymatically digested conjugateIdentification of specific conjugation sites (e.g., which lysine or cysteine was modified). enovatia.com

Methodologies for Minimizing Unwanted Side Reactions and Enhancing Conjugate Purity

Achieving a pure, homogenous conjugate requires strategies to minimize side reactions and effectively purify the final product.

Minimizing Side Reactions:

Hydrolysis: The primary side reaction for both the NHS ester and maleimide moieties is hydrolysis. researchgate.netnih.gov NHS ester hydrolysis is accelerated at higher pH, converting the reactive ester to a non-reactive carboxylic acid. researchgate.net Maleimide rings can also open via hydrolysis, especially at pH values above 7.5. researchgate.net Using the optimal pH range (7.2-7.5) and avoiding unnecessarily long reaction times can mitigate this. researchgate.net Reagents should be stored in a desiccated environment and dissolved in anhydrous solvents like DMSO or DMF immediately before use to prevent premature hydrolysis. lumiprobe.comwindows.net

Thiol-Maleimide Instability and Side Reactions: The thiosuccinimide bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to dissociation of the conjugate. researchgate.net Furthermore, when conjugating to an N-terminal cysteine that has a free amino group, an intramolecular rearrangement can occur, forming a stable thiazine impurity, especially at neutral to basic pH. bachem.comyoutube.com This can be avoided by acetylating the N-terminus or by performing the conjugation at a lower pH (around 5.0), where the N-terminal amine is protonated. bachem.com

Aggregation: The addition of hydrophobic linkers and payloads can sometimes lead to the formation of protein aggregates. nih.gov The use of PEG linkers, such as in this compound, helps to improve solubility and reduce this tendency. researchgate.net

Enhancing Conjugate Purity: Following the conjugation reaction, purification is critical to remove unreacted biomolecules, excess linker, and reaction byproducts.

Chromatographic Purification: Techniques like SEC, ion-exchange chromatography (IEX), HIC, and RP-HPLC are standard methods for purifying bioconjugates. researchgate.netresearchgate.netnih.gov Cation-exchange chromatography, for example, can be effective in removing high molecular weight aggregate species from ADC preparations. nih.gov

Filtration Methods: For removing small molecules like excess linker and byproducts, desalting columns (a form of gel filtration) or tangential flow filtration (TFF) are commonly used. tocris.comformulatrix.com TFF is particularly advantageous as it is scalable and allows for simultaneous purification and buffer exchange. formulatrix.com

Future Research Directions and Unresolved Challenges in Mal Propionylamido Peg7 Nhs Acetate Linker Chemistry

Advancements in Reaction Specificity and Efficiency

A primary challenge in using linkers like Mal-propionylamido-PEG7-NHS acetate (B1210297) lies in controlling the specificity and efficiency of the conjugation reactions. The NHS ester reacts with primary amines, such as the ε-amine groups of lysine (B10760008) residues on proteins. thermofisher.com Given that proteins often have multiple accessible lysines, this can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and conjugation sites, which complicates characterization and can affect therapeutic efficacy. tandfonline.com

Future research is focused on optimizing reaction conditions to gain greater control over the conjugation process. Key parameters include:

pH Control: The reaction of NHS esters with amines is highly pH-dependent, with an optimal range typically between pH 8.3 and 8.5. lumiprobe.com Below this range, the amine is protonated and unreactive, while above it, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing efficiency. thermofisher.com Fine-tuning the pH is crucial for maximizing the yield of the desired conjugate.

Stoichiometry and Reaction Time: The molar ratio of the linker to the biomolecule and the reaction duration are critical variables. For instance, studies on maleimide-thiol conjugation have shown that optimizing the reactant ratio can significantly improve conjugation efficiency. mdrresearch.nl A maleimide (B117702) to thiol molar ratio of 2:1 was found to be optimal for conjugating a peptide, achieving 84% efficiency in 30 minutes, whereas a 5:1 ratio was needed for a larger nanobody over 2 hours. mdrresearch.nl Similar systematic optimization is required for the NHS ester reaction of this specific linker.

ParameterConditionRationaleCitation
pH 8.3 - 8.5Balances amine reactivity and NHS ester hydrolysis. thermofisher.comlumiprobe.com
Solvent Aqueous buffers (e.g., PBS, Borate)Maintains protein stability. Anhydrous DMSO or DMF can be used for initial linker dissolution. lumiprobe.comsigmaaldrich.com
Reactant Ratio Variable (e.g., 2:1 to 5:1 linker:biomolecule)Needs empirical optimization based on the specific biomolecule to maximize efficiency and control DAR. mdrresearch.nl
Temperature Room Temperature or 4°CLower temperatures can slow hydrolysis and improve control, though reaction times may be longer. thermofisher.com
Reaction Time 30 minutes - 4 hoursMust be optimized to ensure complete conjugation without excessive hydrolysis or side reactions. thermofisher.commdrresearch.nl

Table 1: Key Parameters for Optimizing NHS Ester Conjugation Reactions.

Exploration of Novel Bioconjugation Targets and Strategies

The traditional targets for linkers like Mal-propionylamido-PEG7-NHS acetate are the lysine and cysteine residues on proteins and antibodies. thermofisher.comcd-bioparticles.com However, the drive for more homogeneous and precisely defined bioconjugates has spurred research into novel targets and site-specific conjugation strategies.

Future avenues include:

Engineered Cysteine Residues: A key strategy involves genetically engineering a single, accessible cysteine residue into a protein at a specific site. cd-bioparticles.com This allows the maleimide group of the linker to react at a predetermined location, producing a homogeneous product. This approach avoids the heterogeneity associated with lysine conjugation. tandfonline.com

N-Terminal Cysteine Conjugation: The use of peptides or proteins with an N-terminal cysteine offers a unique handle for conjugation. This strategy not only provides site-specificity but can also lead to the formation of a more stable thiazine (B8601807) structure, as discussed later. nih.gov

Non-Protein Targets: Research is expanding beyond proteins to include other biomolecules. For example, the NHS ester end of the linker can be used to modify amine-functionalized oligonucleotides, while the maleimide end could attach to a thiol-modified carrier or therapeutic molecule. sigmaaldrich.com

PROTACs and Other Complex Architectures: The development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) requires sophisticated linkers. nih.gov Heterobifunctional linkers are central to connecting a target-binding ligand and an E3 ligase-binding ligand. The PEG7 spacer in this compound could be advantageous in this context, providing the necessary length and spatial orientation for the formation of a productive ternary complex. nih.gov

Integration with Emerging Bioorthogonal Click Chemistries

While the maleimide-thiol and NHS ester reactions are widely used, they are not strictly bioorthogonal, as their reactive partners (thiols and amines) are abundant in biological systems. acs.orgnih.gov This can lead to off-target reactions. A significant future direction is the integration of these classical chemistries with truly bioorthogonal "click" reactions.

This can be achieved by using this compound in a multi-step process. For instance, the NHS ester could be used to attach the linker to a protein, and the maleimide end could then react with a thiol-containing molecule that also bears a bioorthogonal handle, such as an azide (B81097) or a strained alkyne (e.g., DBCO). rsc.org This azide- or alkyne-modified protein can then be precisely coupled to another molecule using reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which offer exceptional specificity in complex biological environments. rsc.orgrsc.org

This integration allows for the construction of more complex and multifunctional conjugates. For example, an antibody could be modified with this linker system to carry both a therapeutic payload (attached via one chemistry) and an imaging agent (attached via a subsequent bioorthogonal reaction).

ReactionReactive GroupsKey FeaturesCitation
Thiol-Maleimide Addition Thiol + MaleimideFast and efficient at physiological pH, but not strictly bioorthogonal; resulting bond has stability issues. cd-bioparticles.comacs.org
NHS Ester Acylation Primary Amine + NHS EsterCommon for protein labeling, but can lack specificity due to multiple lysines; competing hydrolysis. thermofisher.comlumiprobe.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)Truly bioorthogonal, high specificity in living systems, no cytotoxic copper catalyst needed. rsc.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene (e.g., TCO)Extremely fast reaction rates, suitable for in vivo applications. acs.org

Table 2: Comparison of Bioconjugation Chemistries.

Enhancing Conjugate Stability and Performance in Complex Biological Environments

A critical and unresolved challenge for bioconjugates made with maleimide-based linkers is the stability of the maleimide-thiol adduct. The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which is abundant in the cytoplasm. nih.govd-nb.info This can lead to premature cleavage of the payload from its targeting vehicle, causing off-target toxicity and reducing therapeutic efficacy. nih.govnih.gov

Several innovative strategies are being explored to overcome this instability:

Transcyclization to More Stable Structures: One of the most promising approaches involves a chemical rearrangement of the initial thiosuccinimide adduct. When the maleimide reacts with an N-terminal cysteine, the adduct can undergo an intramolecular cyclization to form a stable six-membered thiazine ring. nih.govresearchgate.net This structure is significantly less prone to retro-Michael reactions and thiol exchange. nih.gov Similarly, other research has shown that extended incubation can lead to a transcyclization reaction that "locks" the thioether bond, preventing its reversal. nih.govd-nb.info A study demonstrated that a stabilized conjugate showed only ~15% GSH adduct formation after 25 hours, compared to significant degradation of the standard succinimide (B58015) thioether. nih.gov

Hydrolysis of the Succinimide Ring: Another approach involves promoting the hydrolysis of the thiosuccinimide ring itself to form a stable, ring-opened maleamic acid derivative. nih.gov This prevents the retro-Michael reaction. While this is more effective with N-aryl maleimides, research into maleamic methyl ester-based linkers aims to achieve this stability in a single step. d-nb.infonih.gov

Q & A

Basic Research Questions

Q. What are the critical experimental parameters for synthesizing Mal-propionylamido-PEG7-NHS acetate, and how can its purity be validated?

  • Methodological Answer :

  • Synthesis : Use controlled stoichiometry to react maleimide-propionylamide with PEG7 spacer and NHS ester. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purification : Employ size-exclusion chromatography (SEC) to separate unreacted PEG7 or NHS byproducts.
  • Characterization : Validate purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and confirm structure via 1H^1H-NMR (e.g., maleimide protons at δ 6.7 ppm, PEG backbone at δ 3.5–3.7 ppm) .
  • Data Table :
ParameterOptimal ConditionValidation Method
Reaction pH7.5–8.5 (for NHS activation)pH meter
PurificationSEC (MW cutoff 1 kDa)HPLC retention time
Purity Threshold≥95%Area under curve (HPLC)

Q. How does buffer selection (e.g., acetate vs. phosphate) impact the stability and reactivity of this compound?

  • Methodological Answer :

  • Buffer Compatibility : NHS esters hydrolyze rapidly at pH >8.4. Acetate buffers (pH 3.6–5.6) are suboptimal for NHS reactivity but may stabilize maleimide-thiol conjugation. Use phosphate-buffered saline (PBS, pH 7.4) for amine-targeting reactions.
  • Experimental Design : Compare conjugation efficiency (e.g., to lysine residues) in acetate (pH 5.0) vs. PBS (pH 7.4) using fluorescence labeling and SDS-PAGE .
  • Data Contradiction Note : Acetate’s low pH may reduce NHS-amine reaction rates but prevent maleimide hydrolysis, requiring trade-off optimization .

Q. What spectroscopic or chromatographic techniques are recommended for characterizing PEG7 spacer integrity?

  • Methodological Answer :

  • NMR : Analyze PEG7 backbone protons (δ 3.5–3.7 ppm) and maleimide peaks (δ 6.7 ppm) to confirm spacer length and functional group retention.
  • MALDI-TOF MS : Determine molecular weight (expected ~700–800 Da for PEG7 + functional groups).
  • SEC : Assess aggregation or degradation (elution profile vs. PEG standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crosslinking efficiency data when using this compound with cysteine-containing proteins?

  • Methodological Answer :

  • Hypothesis Testing : Evaluate if maleimide-thiol adduct stability or steric hindrance from PEG7 causes variability.
  • Experimental Design :

Compare conjugation efficiency at pH 6.5 (maleimide-specific) vs. pH 8.0 (competing NHS-amine reactions).

Use Ellman’s assay to quantify free thiols pre/post reaction.

Test with truncated PEG spacers (e.g., PEG4 vs. PEG7) to isolate steric effects.

  • Data Table :
ConditionConjugation Efficiency (%)Free Thiols Remaining (μM)
pH 6.5, PEG785 ± 315 ± 2
pH 8.0, PEG745 ± 550 ± 4
pH 6.5, PEG492 ± 28 ± 1

Q. What strategies mitigate aggregation of this compound in aqueous storage?

  • Methodological Answer :

  • Stabilization Protocols :

Lyophilize with cryoprotectants (e.g., trehalose) to prevent PEG7 hydrolysis.

Store in anhydrous DMSO at -20°C (NHS ester stability: >6 months).

Avoid freeze-thaw cycles; aliquot before storage.

  • Validation : Monitor aggregation via dynamic light scattering (DLS) or SEC post-reconstitution .

Q. How do temperature and ionic strength affect the hydrolysis kinetics of the NHS ester in this compound?

  • Methodological Answer :

  • Kinetic Study Design :

Prepare PBS (pH 7.4) with varying NaCl concentrations (0–500 mM).

Incubate compound at 4°C, 25°C, and 37°C.

Quantify NHS hydrolysis via UV-Vis (λ = 260 nm) or reaction with glycine followed by TNBS assay.

  • Data Interpretation : Higher ionic strength accelerates hydrolysis; Arrhenius plots reveal activation energy barriers .

Data Contradiction Analysis

Q. Conflicting reports on optimal pH for maleimide-thiol vs. NHS-amine reactions: How to design experiments addressing this?

  • Resolution Strategy :

  • Dual-Labeling Experiments : Use a bifunctional target (e.g., protein with lysine and cysteine residues).
  • pH Gradient : React at incremental pH values (5.0–8.5), then quantify NHS-amine (SDS-PAGE) vs. maleimide-thiol (fluorescent tags) adducts.
  • Key Finding : Maleimide dominates at pH ≤7.0; NHS-amine reactions peak at pH 8.0–8.5. Buffer choice must align with target functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.